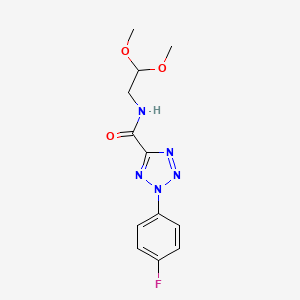

N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396879-13-2

Cat. No.: VC4774220

Molecular Formula: C12H14FN5O3

Molecular Weight: 295.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396879-13-2 |

|---|---|

| Molecular Formula | C12H14FN5O3 |

| Molecular Weight | 295.274 |

| IUPAC Name | N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C12H14FN5O3/c1-20-10(21-2)7-14-12(19)11-15-17-18(16-11)9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,19) |

| Standard InChI Key | QVLVJTWVIXAMON-UHFFFAOYSA-N |

| SMILES | COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three critical subunits:

-

Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and ability to mimic carboxylic acid bioisosteres .

-

4-Fluorophenyl Group: A benzene ring substituted with a fluorine atom at the para position, enhancing electronic interactions and lipophilicity.

-

N-(2,2-Dimethoxyethyl) Carboxamide: A flexible side chain with two methoxy groups, contributing to solubility and hydrogen-bonding capacity.

The IUPAC name, N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, reflects these substituents’ positions and connectivity.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs such as N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396746-15-8) provide structural benchmarks. Key computational insights include:

-

InChIKey: Derived from topological descriptors, enabling precise database searches.

-

SMILES:

COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC, encoding the compound’s connectivity. -

Tautomerism: The tetrazole ring exists in equilibrium between 1H- and 2H-tautomers, influencing reactivity and binding interactions .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multicomponent reactions (MCRs), leveraging strategies validated for related tetrazole-carboxamides :

Route 1: Ugi-azide Reaction

-

Reactants:

-

4-Fluorobenzaldehyde (aryl aldehyde)

-

Trimethylsilyl azide (TMS-N, azide source)

-

2,2-Dimethoxyethylamine (primary amine)

-

tert-Butyl isocyanide (isocyanide)

-

-

Conditions: Methanol, room temperature, 24–48 hours.

-

Mechanism: Cyclocondensation forms the tetrazole ring, followed by carboxamide coupling .

Route 2: Post-Functionalization of Preformed Tetrazoles

-

Step 1: Synthesis of 2-(4-fluorophenyl)-2H-tetrazole-5-carboxylic acid via cycloaddition of sodium azide to nitriles.

-

Step 2: Amide coupling with 2,2-dimethoxyethylamine using EDCI/HOBt.

Physicochemical Properties

Solubility and Stability

The dimethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-substituted tetrazoles.

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The compound’s metabolic stability (resistance to cytochrome P450 oxidation) makes it a candidate for oral drug formulations .

-

Prodrug Design: The dimethoxyethyl group can be enzymatically cleaved to release active metabolites.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume